molecular formula C11H13N3 B15259409 N-(4-Ethylphenyl)-1H-pyrazol-4-amine

N-(4-Ethylphenyl)-1H-pyrazol-4-amine

Cat. No.: B15259409
M. Wt: 187.24 g/mol
InChI Key: OVPXWXITBDBGIJ-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-1H-pyrazol-4-amine: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a 4-ethylphenyl group attached to the nitrogen atom at position 1 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-ethylphenylhydrazine with 1,3-diketones under acidic or basic conditions. One common method is the cyclization of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(4-Ethylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

Chemistry: N-(4-Ethylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory and antimicrobial agent.

Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is being investigated for its potential to treat various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-Methylphenyl)-1H-pyrazol-4-amine
  • N-(4-Chlorophenyl)-1H-pyrazol-4-amine
  • N-(4-Fluorophenyl)-1H-pyrazol-4-amine

Comparison: N-(4-Ethylphenyl)-1H-pyrazol-4-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methyl, chloro, fluoro), the ethyl group may enhance lipophilicity, affecting the compound’s solubility and membrane permeability. These differences can impact the compound’s effectiveness in various applications, making it a distinct and valuable molecule in research and industry.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-(4-ethylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11-7-12-13-8-11/h3-8,14H,2H2,1H3,(H,12,13)

InChI Key

OVPXWXITBDBGIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CNN=C2

Origin of Product

United States

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